![molecular formula C13H20N4O3S B5587136 N-[(3R*,4S*)-4-cyclopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5587136.png)
N-[(3R*,4S*)-4-cyclopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-1-methyl-1H-pyrazole-3-carboxamide
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Overview
Description
This compound belongs to the category of pyrazole derivatives, known for their varied biological activities and applications in medicinal chemistry. The pyrazole core is a common motif in pharmaceuticals and agrochemicals, attributed to its versatility and the ease with which it can be modified to impart desired properties.
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with 1,3-dicarbonyl compounds, among other methods. For instance, a series of N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives were synthesized, showcasing the flexibility of substituents in the pyrazole ring for achieving specific properties (Wu et al., 2012).
properties
IUPAC Name |
N-[(3R,4S)-4-cyclopropyl-1-methylsulfonylpyrrolidin-3-yl]-1-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3S/c1-16-6-5-11(15-16)13(18)14-12-8-17(21(2,19)20)7-10(12)9-3-4-9/h5-6,9-10,12H,3-4,7-8H2,1-2H3,(H,14,18)/t10-,12+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPMLOVRLYZFLQ-PWSUYJOCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC2CN(CC2C3CC3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC(=N1)C(=O)N[C@H]2CN(C[C@@H]2C3CC3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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